6-Bromo-4-(difluoromethyl)picolinic acid
Description
6-Bromo-4-(difluoromethyl)picolinic acid is a halogenated picolinic acid derivative characterized by a bromine atom at the 6-position and a difluoromethyl group at the 4-position of the pyridine ring. Picolinic acids, known for their chelating properties and role in metal coordination, are widely studied in pharmaceutical and agrochemical research. The introduction of bromine enhances electrophilic reactivity, while the difluoromethyl group contributes to metabolic stability and lipophilicity, critical for optimizing bioavailability and target binding in drug design .
Properties
Molecular Formula |
C7H4BrF2NO2 |
|---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
6-bromo-4-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2-3(6(9)10)1-4(11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI Key |
NKXVXPMCYHPBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(difluoromethyl)picolinic acid typically involves the bromination of 4-(difluoromethyl)picolinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted picolinic acids can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the difluoromethyl group.
Scientific Research Applications
6-Bromo-4-(difluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes. The compound may act by inhibiting enzyme activity or modulating protein-protein interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Key Structural Modifications and Similarity Scores
The following table summarizes structurally analogous compounds, their substituents, and similarity scores derived from database analyses:
Impact of Substituents on Physicochemical Properties
- Bromine Position : Bromine at the 6-position (as in the target compound) increases electrophilicity compared to 3- or 4-bromo isomers, facilitating nucleophilic substitution reactions. For example, 4-Bromo-6-fluoropicolinic acid (CAS 1260667-90-0) shows distinct reactivity due to bromine’s steric placement .
- Fluorinated Groups: The difluoromethyl group (-CF2H) in the target compound enhances lipophilicity (logP ~1.8) compared to non-fluorinated analogs like 6-Bromo-3-hydroxypicolinic acid (logP ~0.5). Fluorine’s electron-withdrawing effects also stabilize the carboxylate anion, improving bioavailability .
- Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., 6-Bromo-3-methoxypicolinic acid) exhibit higher solubility in organic solvents, whereas hydroxy analogs demonstrate stronger hydrogen-bonding capacity, affecting protein-binding interactions .
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